An In-depth Technical Guide to (2R)-2-amino-4-(3-thienyl)-1-butanol: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to (2R)-2-amino-4-(3-thienyl)-1-butanol: Synthesis, Properties, and Potential Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Amino Alcohols and Thiophene Moieties in Drug Discovery
Chiral vicinal amino alcohols are a privileged structural motif found in numerous pharmaceuticals and natural products.[1][] Their bifunctional nature allows them to act as key pharmacophores, engaging in hydrogen bonding and other crucial interactions with biological targets.[] The specific stereochemistry of these compounds is often critical for their biological activity, making their asymmetric synthesis a key focus in pharmaceutical research.[3][4]
The thiophene ring, a sulfur-containing aromatic heterocycle, is another important feature in many drug molecules.[5] It is considered a bioisostere of the benzene ring and can modulate a compound's pharmacokinetic and pharmacodynamic properties, often enhancing potency, selectivity, or metabolic stability. The incorporation of a thienyl group into a chiral amino alcohol framework, as in (2R)-2-amino-4-(3-thienyl)-1-butanol, therefore presents an attractive strategy for the design of new chemical entities with potentially valuable therapeutic properties.
Physicochemical Properties of (2R)-2-amino-4-(3-thienyl)-1-butanol
While experimental data for the target compound is not publicly available, its properties can be estimated based on structurally related molecules such as (R)-(-)-2-amino-1-butanol and other thienyl-substituted alkanolamines.
| Property | Estimated Value | Citation for Analogous Compound |
| CAS Number | Not available | N/A |
| Molecular Formula | C₈H₁₃NOS | N/A |
| Molecular Weight | 171.26 g/mol | N/A |
| Appearance | Likely a colorless to light yellow liquid or low-melting solid | [6] |
| Boiling Point | > 200 °C (estimated) | [6] |
| Melting Point | < 25 °C (estimated) | [6] |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | [6] |
| pKa (of amine) | ~9-10 (estimated) | N/A |
Asymmetric Synthesis of (2R)-2-amino-4-(3-thienyl)-1-butanol
The synthesis of (2R)-2-amino-4-(3-thienyl)-1-butanol requires a strategy that allows for the stereoselective introduction of the amine and hydroxyl groups, as well as the incorporation of the 3-thienyl moiety. A plausible and efficient approach would involve the asymmetric reduction of a suitable keto-oxime or the use of a chiral auxiliary. Below is a detailed, multi-step synthetic protocol.
Synthetic Strategy Overview
The proposed synthesis starts from 3-thienylacetic acid and proceeds through the formation of a β-keto ester, followed by oximation, asymmetric reduction, and final reduction of the ester to the primary alcohol. This strategy allows for the establishment of the desired (2R) stereocenter.
Caption: Proposed synthetic pathway for (2R)-2-amino-4-(3-thienyl)-1-butanol.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 4-(3-thienyl)-2-oxobutanoate
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To a solution of 3-thienylacetic acid in a suitable solvent such as dichloromethane, add oxalyl chloride or thionyl chloride to form the corresponding acid chloride.
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In a separate flask, react the acid chloride with Meldrum's acid in the presence of a base like pyridine.
-
The resulting adduct is then refluxed in ethanol to yield ethyl 4-(3-thienyl)-2-oxobutanoate.
Step 2: Oximation to Ethyl 4-(3-thienyl)-2-(hydroxyimino)butanoate
-
Dissolve the ethyl 4-(3-thienyl)-2-oxobutanoate in acetic acid.
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Add a solution of sodium nitrite in water dropwise at a low temperature (0-5 °C).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Extract the product with a suitable organic solvent and purify by column chromatography.
Step 3: Asymmetric Hydrogenation to Ethyl (2R)-2-amino-4-(3-thienyl)butanoate
-
The key stereochemistry-defining step is the asymmetric hydrogenation of the oxime.
-
Dissolve the ethyl 4-(3-thienyl)-2-(hydroxyimino)butanoate in a suitable solvent like methanol or ethanol.
-
Add a chiral catalyst, for example, a rhodium complex with a chiral phosphine ligand (e.g., (R,R)-Me-BPE).
-
Hydrogenate the mixture under a hydrogen atmosphere at a suitable pressure and temperature until the starting material is consumed.
-
The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity for the (R)-isomer.[7]
Step 4: Reduction to (2R)-2-amino-4-(3-thienyl)-1-butanol
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The final step is the reduction of the ester functionality to the primary alcohol.
-
To a solution of ethyl (2R)-2-amino-4-(3-thienyl)butanoate in an anhydrous ether solvent (e.g., THF), carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) at 0 °C.
-
Alternatively, a milder reducing system like sodium borohydride in the presence of iodine can be used.
-
After the reaction is complete, quench the reaction carefully with water and a base.
-
Extract the final product, (2R)-2-amino-4-(3-thienyl)-1-butanol, and purify by distillation or chromatography.
Potential Applications in Drug Development
Given its structural features, (2R)-2-amino-4-(3-thienyl)-1-butanol is a promising building block for the synthesis of a variety of potential therapeutic agents.
-
Chiral Ligands and Catalysts: Chiral amino alcohols are widely used as ligands in asymmetric catalysis. This compound could be used to synthesize novel chiral ligands for transition metal-catalyzed reactions, enabling the stereoselective synthesis of other complex molecules.[]
-
Antiviral Agents: Many nucleoside and non-nucleoside reverse transcriptase inhibitors contain modified sugar or acyclic side chains. The amino alcohol moiety can serve as a scaffold for the attachment of various nucleobases or other pharmacophores to generate novel antiviral candidates.
-
Enzyme Inhibitors: The amino and hydroxyl groups can mimic the transition state of enzymatic reactions, making this scaffold suitable for the design of enzyme inhibitors, for example, for proteases or kinases.
-
CNS-Active Agents: The thienyl group is present in several drugs acting on the central nervous system. The combination of this heterocycle with the chiral amino alcohol backbone could lead to the discovery of new agents with potential activity as antidepressants, anxiolytics, or antipsychotics.
Safety and Handling
As a novel chemical entity, a full toxicological profile for (2R)-2-amino-4-(3-thienyl)-1-butanol is not available. However, based on the properties of similar amino alcohols, it should be handled with care in a well-ventilated laboratory. It is likely to be a skin and eye irritant. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Conclusion
(2R)-2-amino-4-(3-thienyl)-1-butanol is a chiral building block with significant potential for applications in drug discovery and development. While not commercially available, this guide has outlined a plausible and detailed synthetic route for its preparation. The combination of a stereochemically defined amino alcohol and a thienyl moiety makes it a valuable scaffold for the synthesis of new chemical entities with a wide range of potential biological activities. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.
References
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